molecular formula C8H14N2O B2809056 1-isopropyl-5-(methoxymethyl)-1H-pyrazole CAS No. 1855943-31-5

1-isopropyl-5-(methoxymethyl)-1H-pyrazole

Cat. No.: B2809056
CAS No.: 1855943-31-5
M. Wt: 154.213
InChI Key: MLKLSALGSQQCET-UHFFFAOYSA-N
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Description

1-Isopropyl-5-(methoxymethyl)-1H-pyrazole is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an isopropyl group at the first position and a methoxymethyl group at the fifth position of the pyrazole ring

Preparation Methods

The synthesis of 1-isopropyl-5-(methoxymethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropyl-1H-pyrazole with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Isopropyl-5-(methoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions. For example, treatment with halogenating agents can lead to the formation of halogenated pyrazoles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-Isopropyl-5-(methoxymethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-isopropyl-5-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-Isopropyl-5-(methoxymethyl)-1H-pyrazole can be compared with other similar compounds such as:

    1-isopropyl-5-methyl-1H-pyrazole: Lacks the methoxymethyl group, which may result in different chemical and biological properties.

    1-isopropyl-5-methoxy-1H-pyrazole: Contains a methoxy group instead of a methoxymethyl group, leading to variations in reactivity and applications.

    1-isopropyl-5-(hydroxymethyl)-1H-pyrazole: The hydroxymethyl group may impart different solubility and reactivity characteristics.

Properties

IUPAC Name

5-(methoxymethyl)-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7(2)10-8(6-11-3)4-5-9-10/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKLSALGSQQCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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